N'-hydroxy-1-pyrazin-2-ylpiperidine-4-carboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of N’-hydroxy-1-pyrazin-2-ylpiperidine-4-carboximidamide involves several steps. One common synthetic route includes the reaction of pyrazine-2-carboxylic acid with piperidine-4-carboximidamide under specific conditions to form the desired compound . The reaction conditions typically involve the use of solvents like methanol or ethanol and may require catalysts to enhance the reaction rate .
Chemical Reactions Analysis
N’-hydroxy-1-pyrazin-2-ylpiperidine-4-carboximidamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other nucleophiles.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or acetonitrile and catalysts like palladium on carbon . Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
N’-hydroxy-1-pyrazin-2-ylpiperidine-4-carboximidamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N’-hydroxy-1-pyrazin-2-ylpiperidine-4-carboximidamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or proteins by binding to their active sites, thereby altering their activity . The exact molecular pathways involved are still under investigation, but it is known to affect various biochemical processes .
Comparison with Similar Compounds
N’-hydroxy-1-pyrazin-2-ylpiperidine-4-carboximidamide can be compared with other similar compounds, such as:
Piperidine derivatives: These compounds share a similar piperidine moiety and exhibit various biological activities.
Pyrazine derivatives: Compounds with a pyrazine ring structure also show diverse chemical reactivity and biological properties.
The uniqueness of N’-hydroxy-1-pyrazin-2-ylpiperidine-4-carboximidamide lies in its specific combination of the pyrazine and piperidine moieties, which confer distinct reactivity and selectivity .
Properties
IUPAC Name |
N'-hydroxy-1-pyrazin-2-ylpiperidine-4-carboximidamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N5O/c11-10(14-16)8-1-5-15(6-2-8)9-7-12-3-4-13-9/h3-4,7-8,16H,1-2,5-6H2,(H2,11,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPFZLUILBIZZAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=NO)N)C2=NC=CN=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1/C(=N/O)/N)C2=NC=CN=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.